molecular formula C16H15ClN2O4 B2721566 [(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389811-30-7

[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2721566
CAS No.: 389811-30-7
M. Wt: 334.76
InChI Key: OGFRRJFNBPDYRA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of [(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the reaction of 2-chloropyridine-3-carboxylic acid with an appropriate carbamoyl chloride derivative in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with other carbamate derivatives and pyridine-based compounds. Similar compounds include:

    [(2-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

    [(2-Ethoxyphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: The presence of a bromine atom instead of chlorine can lead to different chemical properties and reactivity.

    [(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate: The position of the carboxylate group on the pyridine ring can influence the compound’s chemical behavior and interactions.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and potential of this compound in scientific research and industry.

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-22-13-8-4-3-7-12(13)19-14(20)10-23-16(21)11-6-5-9-18-15(11)17/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFRRJFNBPDYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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